molecular formula C9H10NNaO3S B2686097 Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS No. 2228777-36-2

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

Cat. No. B2686097
CAS RN: 2228777-36-2
M. Wt: 235.23
InChI Key: BLQRKBJSYAHOFR-UHFFFAOYSA-M
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Description

“Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate” is a chemical compound. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Reductive Amination and Ketone Chemistry

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride : This study describes the use of sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones, which could be related to the chemical manipulation of structures similar to Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (A. Abdel-Magid et al., 1996). This process allows for the formation of various amine derivatives under mild and selective conditions, suggesting potential pathways for modifying or synthesizing compounds with similar structural features.

Multicomponent Reactions

Solvent-free and ‘on-water’ Multicomponent Assembling : Demonstrating a fast and efficient route to synthesize substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, this methodology could be adaptable for constructing complex molecules including those related to Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, emphasizing environmentally benign synthetic strategies (M. Elinson et al., 2014).

Organic Synthesis and Catalysis

Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides : Illustrates a synthesis approach in the presence of sodium acetate under milder conditions than previously reported, highlighting a potential strategy for synthesizing ester or amide derivatives of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (V. Sridharan et al., 2010).

Energy Storage Materials

Preparation and Thermal Properties of Sodium Acetate Trihydrate as a Novel Phase Change Material : Exploring sodium acetate trihydrate for energy storage, this study could suggest potential applications of sodium-based compounds, like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, in thermal energy storage systems (Yan Wang et al., 2019).

Antimicrobial Applications

Antimicrobial and Antioxidant Effects of Sodium Acetate : This research investigates the use of sodium acetate in preserving refrigerated sliced salmon, potentially indicating the antimicrobial properties of sodium-based compounds which might extend to derivatives like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (K. Sallam, 2007).

properties

IUPAC Name

sodium;2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQRKBJSYAHOFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

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